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Compound of Interest

Compound Name: AGI-14100

Cat. No.: B15575548

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mutant isocitrate dehydrogenase 1 (mIDH1)
inhibitor AGI-14100 with other notable inhibitors in its class. The development of targeted
therapies against mIDH1, a key driver in several cancers including glioma, acute myeloid
leukemia (AML), and cholangiocarcinoma, has led to a range of small molecules with distinct
pharmacological profiles. This document summarizes key preclinical and clinical data, focusing
on potency, selectivity, and pharmacokinetic properties to aid in research and drug
development decisions.

Introduction to AGI-14100

AGI-14100 is a potent and metabolically stable inhibitor of mutant IDH1.[1][2] It emerged from
optimization studies and demonstrated a good balance of single-digit nanomolar potency in
both enzymatic and cell-based assays, along with desirable metabolic stability.[3] However, a
significant liability was identified during preclinical development: AGI-14100 was found to be a
potent activator of the human pregnane X receptor (hPXR), suggesting a high potential for
inducing cytochrome P450 (CYP) 3A4 enzymes.[2][4] This undesirable characteristic led to
further medicinal chemistry efforts to mitigate this off-target effect, ultimately resulting in the
development of AG-120 (ivosidenib).[2]
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The following tables summarize the available quantitative data for AGI-14100 and other key
mIDH1 inhibitors.

ble 1: In Vi : hibi

Enzymatic Cellular IC50 .
Compound Target Cell Line
IC50 (nM) (nM)
AGI-14100 mIDH1-R132H 6[1][5] ~1 (HT1080)[5] HT1080 (R132C)
Ivosidenib (AG- 13 (U87-R132H)
mIDH1-R132H 12[5] U87-R132H
120) [6]
40 (U87-R132H)
AGI-5198 mIDH1-R132H 70[7] 8] U87-R132H
Olutasidenib (FT- Potent and
mIDH1 - -
2102) selective[9]
GSK864 mIDH1 100-150[6] - -

Note: Direct comparative IC50 values for Olutasidenib under the same experimental conditions
as AGI-14100 were not available in the searched literature. Olutasidenib is described as a
potent and selective inhibitor of mutant IDH1.[9]

Table 2: Pharmacokinetic and Off-Target Profile
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Key Pharmacokinetic hPXR Activation (% of
Compound ) o

Features Rifampicin)

Low clearance in liver
AGI-14100 microsomes across species.[2]  ~70%][2][4]

[4]

S Rapidly absorbed, long half-life _
Ivosidenib (AG-120) (72-138 h) [10] Abolished[4]

Poor pharmaceutical
AGI-5198 properties, including metabolic ~ Not reported
instability.[2][7]

S Orally bioavailable and brain-
Olutasidenib (FT-2102) Not reported
penetrant.[11]

Experimental Protocols
mIDH1 Enzymatic Assay

The inhibitory activity of compounds against mIDHL1 is determined by monitoring the enzymatic
reaction. A common method involves a coupled enzyme assay.

e Enzyme and Substrates: Recombinant human mIDHL1 (e.g., R132H variant) is used. The
substrates are a-ketoglutarate (a-KG) and NADPH.

e Assay Principle: The mIDH1 enzyme converts a-KG to 2-hydroxyglutarate (2-HG) while
consuming NADPH. The decrease in NADPH concentration is monitored by measuring the
absorbance at 340 nm.[12] Alternatively, a fluorescent-based assay can be used where the
reaction is coupled to a diaphorase that reduces a non-fluorescent substrate (e.g., resazurin)
to a fluorescent product in the presence of NADPH.[6]

e Procedure:

o The test compound at various concentrations is pre-incubated with the mIDH1 enzyme in
an assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NacCl, 10 mM MgCl2, 0.05% BSA).[12]

o The reaction is initiated by adding a solution containing a-KG and NADPH.[12]
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o The plate is incubated at room temperature, and the change in absorbance or
fluorescence is measured over time using a plate reader.

o IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
equation.

Cellular 2-HG Production Assay

This assay measures the ability of an inhibitor to reduce the production of the oncometabolite
2-HG in cancer cells harboring an IDH1 mutation.

o Cell Lines: Cancer cell lines with endogenous IDH1 mutations (e.g., HT1080 [R132C], U87-
MG engineered to express mIDH1-R132H) are used.[6]

e Procedure:
o Cells are seeded in multi-well plates and allowed to adhere.

o Cells are treated with various concentrations of the mIDHZ1 inhibitor or vehicle control for a
specified period (e.g., 48 hours).[6]

o After treatment, the cell culture medium is collected to measure extracellular 2-HG levels,
and/or cells are lysed to measure intracellular 2-HG.

o 2-HG levels are quantified using liquid chromatography-mass spectrometry (LC-MS) or a
D-2-Hydroxyglutarate Dehydrogenase (D2HGDH)-based enzymatic assay.[6]

o IC50 values are determined from the dose-response curves.

hPXR Activation Assay

This assay is crucial for identifying potential drug-drug interactions through CYP enzyme
induction.

o Assay Principle: A cell-based reporter gene assay is commonly used. A cell line (e.g.,
HepG2) is engineered to co-express the human PXR and a reporter gene (e.g., luciferase)
under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).[13]

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5630632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5630632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5630632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9904169/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e Procedure:

o

The engineered cells are plated in multi-well plates.

Cells are treated with the test compound at various concentrations. A known PXR activator
like rifampicin is used as a positive control.[13]

After an incubation period, the cells are lysed, and the reporter gene activity (e.qg.,
luciferase activity) is measured.

The fold activation relative to the vehicle control is calculated, and the EC50 value can be
determined.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess the direct engagement of a drug with its target

protein within a cellular environment.[14]

e Principle: Ligand binding stabilizes the target protein, leading to an increased resistance to

thermal denaturation.[14]

e Procedure:

[¢]

Intact cells are treated with the inhibitor or a vehicle control.[15]
The treated cells are then heated to a range of temperatures.[15]

After heating, the cells are lysed, and the soluble fraction of the target protein is separated
from the aggregated, denatured protein by centrifugation.

The amount of soluble target protein at each temperature is quantified by methods such
as Western blotting or mass spectrometry.[15]

A shift in the melting curve to a higher temperature in the presence of the inhibitor
indicates target engagement.

Signaling Pathways and Experimental Workflows
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Mutant IDH1 Signaling Pathway

Mutations in IDH1 confer a neomorphic enzymatic activity, leading to the conversion of a-
ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[16] High levels of 2-HG
competitively inhibit a-KG-dependent dioxygenases, including histone and DNA demethylases,
leading to epigenetic alterations and a block in cellular differentiation, which contributes to

tumorigenesis.[16]

Click to download full resolution via product page

Caption: The signaling pathway of mutant IDH1 leading to tumorigenesis and its inhibition.

Experimental Workflow for mIDH1 Inhibitor Evaluation

The preclinical evaluation of a novel mIDH1 inhibitor typically follows a structured workflow,

from initial biochemical screening to in vivo efficacy studies.
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Caption: A typical experimental workflow for the preclinical evaluation of mIDH1 inhibitors.
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Conclusion

AGI-14100 is a highly potent mIDH1 inhibitor that served as a critical lead compound in the
development of ivosidenib (AG-120).[2] While its intrinsic potency is noteworthy, the significant
hPXR activation associated with AGI-14100 highlights the importance of thorough off-target
profiling in drug development.[2][4] Ivosidenib, derived from AGI-14100, successfully
eliminated this liability while retaining potent mIDH1 inhibitory activity.[4] When comparing AGI-
14100 to the broader landscape of mIDHL1 inhibitors, it is evident that while high potency is a
key starting point, a favorable safety and pharmacokinetic profile, as seen with later-generation
inhibitors like ivosidenib and olutasidenib, is paramount for clinical success. This guide
underscores the iterative nature of drug discovery and the value of comprehensive preclinical
assessment in identifying viable clinical candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/32296873/
https://pubmed.ncbi.nlm.nih.gov/32296873/
https://pubmed.ncbi.nlm.nih.gov/32296873/
https://d-nb.info/135432403X/34
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.579768/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.579768/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9904169/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9904169/
https://www.benchchem.com/pdf/Cellular_Thermal_Shift_Assay_CETSA_for_DCN1_Target_Engagement_Application_Notes_and_Protocols.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9486815/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9486815/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01320
https://www.benchchem.com/product/b15575548#head-to-head-comparison-of-agi-14100-with-other-midh1-inhibitors
https://www.benchchem.com/product/b15575548#head-to-head-comparison-of-agi-14100-with-other-midh1-inhibitors
https://www.benchchem.com/product/b15575548#head-to-head-comparison-of-agi-14100-with-other-midh1-inhibitors
https://www.benchchem.com/product/b15575548#head-to-head-comparison-of-agi-14100-with-other-midh1-inhibitors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15575548?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

